

A Researcher's Guide to Evaluating the Biological Activity of Substituted Dihydroxypyrimidines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Diamino-4,6-dihydroxypyrimidine

Cat. No.: B7761411

[Get Quote](#)

An In-Depth Technical Guide for Drug Discovery and Development Professionals

Substituted dihydroxypyrimidines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural motif is a key component in various natural products and synthetic drugs, exhibiting a wide array of biological activities.^{[1][2][3]} This guide provides a comprehensive framework for evaluating the biological potential of novel substituted dihydroxypyrimidine derivatives, focusing on their anticancer, antiviral, and antimicrobial properties. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into the interpretation of results.

The Therapeutic Promise of Dihydroxypyrimidines

The dihydropyrimidine core is a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological effects, including antitumor, antiviral, and antimicrobial activities.^{[3][4][5][6][7][8]} The biological activity of these compounds is often attributed to their ability to interact with various biological targets. For instance, some dihydroxypyrimidine derivatives have been shown to act as inhibitors of essential viral enzymes like RNA-dependent RNA polymerase, while others can disrupt microbial cell integrity or interfere with cancer cell proliferation.^{[7][9][10]} The substituents on the dihydroxypyrimidine ring

play a crucial role in determining the specific biological activity and potency of the compound.

[7]

Section 1: Comparative Evaluation of Anticancer Activity

The search for novel anticancer agents is a cornerstone of drug discovery. Substituted dihydroxypyrimidines have emerged as a promising class of compounds with potential antitumor activity.[6][11][12] A systematic evaluation of their anticancer potential involves a tiered approach, starting with *in vitro* cytotoxicity screening and progressing to more detailed mechanistic studies.

Initial Cytotoxicity Screening: The MTT/MTS Assay

The initial step in assessing anticancer activity is to determine the compound's ability to inhibit cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a widely used colorimetric method for this purpose.[13][14] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

Rationale for Experimental Choice: The MTT/MTS assay is a high-throughput, cost-effective, and reliable method for preliminary screening of a large number of compounds against various cancer cell lines.[13] It provides a quantitative measure of cytotoxicity, typically expressed as the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[15]

Experimental Protocol: MTT Assay

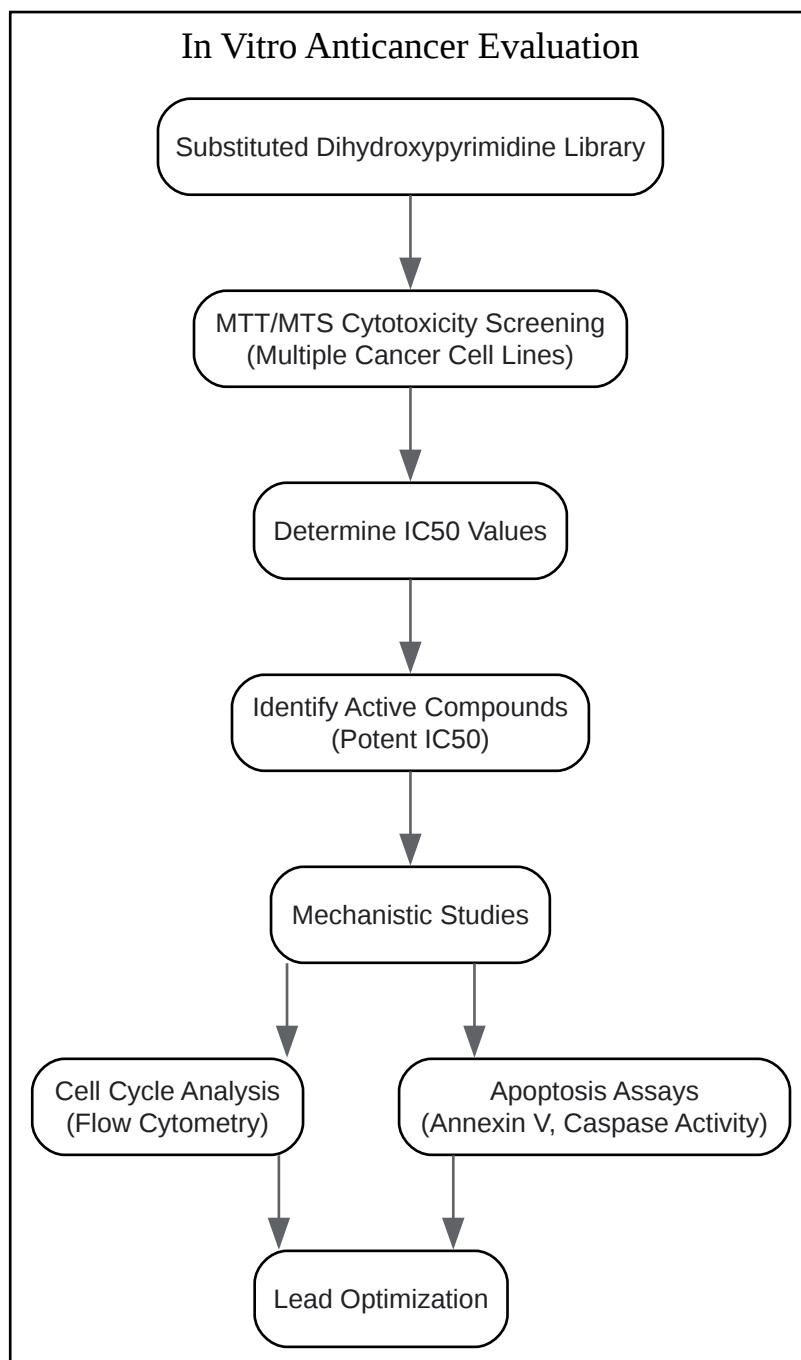
- **Cell Seeding:** Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[14]
- **Compound Treatment:** Treat the cells with various concentrations of the substituted dihydroxypyrimidine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[14]
- **MTT Addition:** Add MTT solution to each well and incubate for 4 hours. Living cells with active succinate dehydrogenase will reduce the yellow MTT to a purple formazan precipitate. [14]

- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[14]
- Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Delving Deeper: Mechanistic Studies

Compounds exhibiting significant cytotoxicity in the initial screen should be further investigated to understand their mechanism of action. Key areas to explore include their effects on the cell cycle and their ability to induce apoptosis (programmed cell death).

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound arrests the cell cycle at a specific phase (e.g., G₀/G₁, S, or G₂/M).[14] An accumulation of cells in a particular phase suggests that the compound interferes with the molecular machinery governing cell cycle progression.[14]


Apoptosis Assays: Several methods can be employed to detect apoptosis, including:

- **Annexin V/Propidium Iodide (PI) Staining:** This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
- **Caspase Activity Assays:** Caspases are a family of proteases that play a crucial role in apoptosis. Assays are available to measure the activity of key caspases like caspase-3 and caspase-7.[12]
- **Western Blot Analysis:** This technique can be used to detect the expression levels of apoptosis-related proteins such as Bcl-2 family members and cleaved PARP.[12][14]

Comparative Data Summary: Anticancer Activity

Compound	Cancer Cell Line	MTT Assay (IC50, μ M)	Cell Cycle Arrest	Apoptosis Induction
DHP-1	HeLa	15.2	G2/M Phase	Yes
DHP-2	MCF-7	8.5	S Phase	Yes
DHP-3	A549	> 100	No	No
Doxorubicin (Control)	HeLa	0.5	G2/M Phase	Yes

Visualizing the Anticancer Evaluation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro anticancer evaluation.

Section 2: A Comparative Guide to Antiviral Activity Assessment

The structural diversity of dihydroxypyrimidine derivatives makes them attractive candidates for the development of novel antiviral agents.[\[9\]](#)[\[16\]](#)[\[17\]](#) A thorough evaluation of their antiviral efficacy requires a multi-pronged approach to identify compounds that can inhibit viral replication at different stages of the viral life cycle.

Initial Screening for Antiviral Activity

A common initial step is to screen compounds for their ability to protect host cells from virus-induced cytopathic effects (CPE).[\[18\]](#) This can be done using a variety of assays, often in a high-throughput format.

Rationale for Experimental Choice: CPE reduction assays are a straightforward and visually intuitive way to identify compounds with potential antiviral activity. They provide a qualitative or semi-quantitative measure of a compound's ability to inhibit viral replication.

Experimental Protocol: CPE Reduction Assay

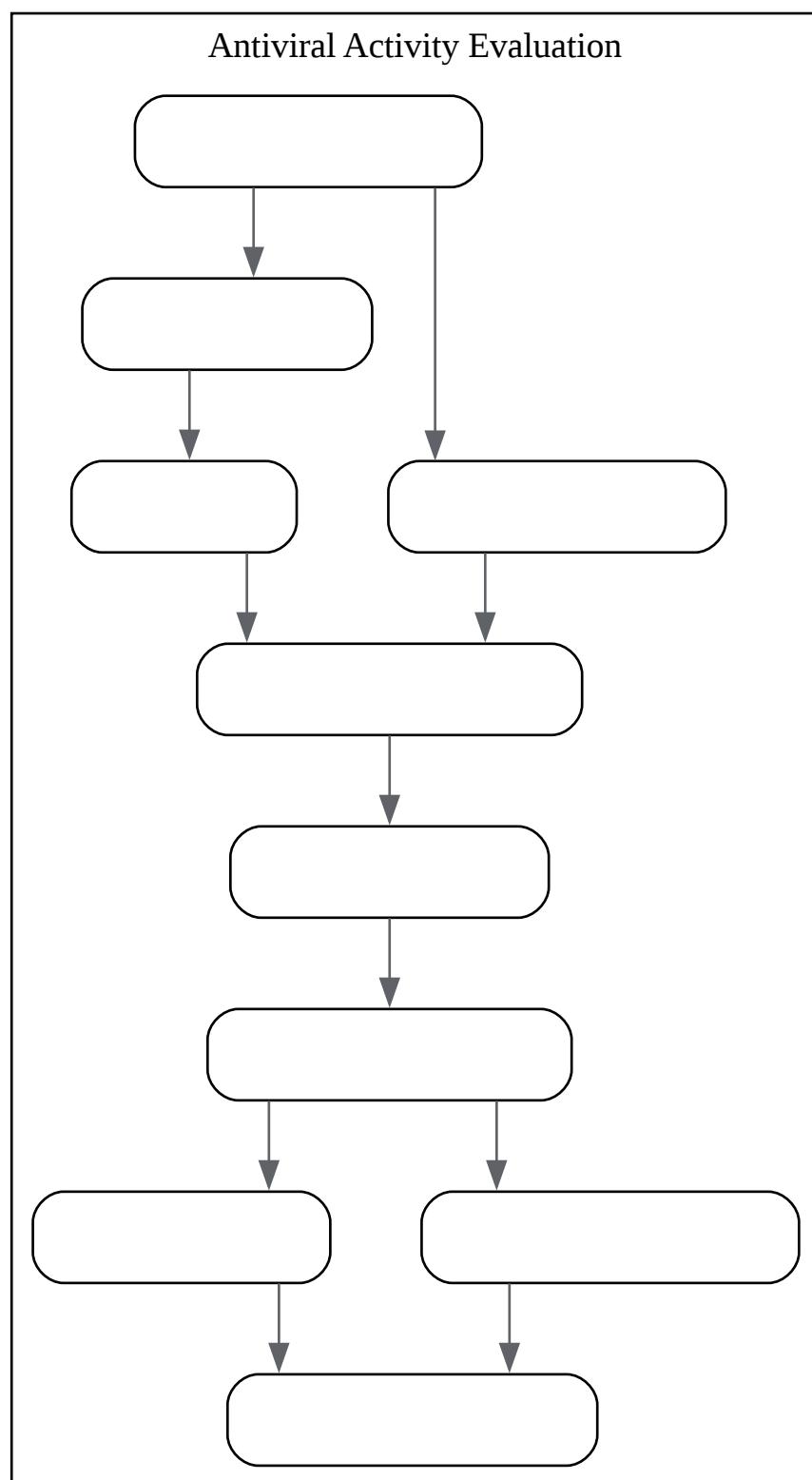
- **Cell Seeding:** Seed susceptible host cells in a 96-well plate and allow them to form a monolayer.
- **Compound and Virus Addition:** Pre-treat the cells with different concentrations of the dihydroxypyrimidine derivatives before, during, or after infection with the virus of interest.[\[19\]](#)
- **Incubation:** Incubate the plates for a period sufficient for the virus to cause observable CPE in the untreated control wells.
- **CPE Observation:** Examine the cell monolayers under a microscope and score the level of CPE. Alternatively, cell viability can be quantified using assays like the MTT assay.
- **EC50 Determination:** Calculate the effective concentration 50 (EC50), which is the concentration of the compound that reduces the viral CPE by 50%.[\[19\]](#)

Pinpointing the Mechanism: Time-of-Addition and Viral Entry Assays

To understand how a compound inhibits viral replication, it is crucial to determine which stage of the viral life cycle it targets.

Time-of-Addition Assay: This assay helps to elucidate whether a compound acts at an early (entry), middle (replication), or late (assembly/release) stage of infection.[20] The compound is added at different time points relative to viral infection, and the effect on viral yield is measured.

Viral Entry Assays: If a compound is found to act early, specific assays can be used to investigate its effect on viral attachment, fusion, or uncoating.[21]


Addressing a Key Hurdle: Cytotoxicity

It is essential to assess the cytotoxicity of the compounds in the same host cells used for the antiviral assays.[19] This allows for the calculation of the selectivity index (SI), which is the ratio of the cytotoxic concentration 50 (CC50) to the EC50. A higher SI value indicates a more promising therapeutic window for the compound.

Comparative Data Summary: Antiviral Activity

Compound	Virus	EC50 (µM)	CC50 (µM)	Selectivity Index (SI = CC50/EC50)
DHP-A	Influenza A	2.1	> 100	> 47.6
DHP-B	Hepatitis C	0.73[9]	55	75.3
DHP-C	Zika Virus	12.5	80	6.4
Remdesivir (Control)	Influenza A	0.8	> 100	> 125

Visualizing the Antiviral Evaluation Pathway

[Click to download full resolution via product page](#)

Caption: Pathway for evaluating antiviral activity.

Section 3: Comparative Analysis of Antimicrobial Efficacy

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Dihydropyrimidine derivatives have shown promise as potential antibacterial and antifungal compounds.[\[4\]](#)[\[22\]](#)[\[23\]](#) Their evaluation involves determining their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Determining Inhibitory Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[\[24\]](#)[\[25\]](#) The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[\[24\]](#)

Rationale for Experimental Choice: This method is quantitative, reproducible, and can be adapted for high-throughput screening.[\[26\]](#) It allows for the simultaneous testing of multiple compounds against a panel of microorganisms.

Experimental Protocol: Broth Microdilution

- **Compound Preparation:** Prepare serial twofold dilutions of the dihydroxypyrimidine derivatives in a 96-well microtiter plate.
- **Inoculum Preparation:** Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.[\[24\]](#)
- **Inoculation:** Add the microbial inoculum to each well of the microtiter plate.
- **Incubation:** Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which no visible growth is observed.[\[24\]](#)

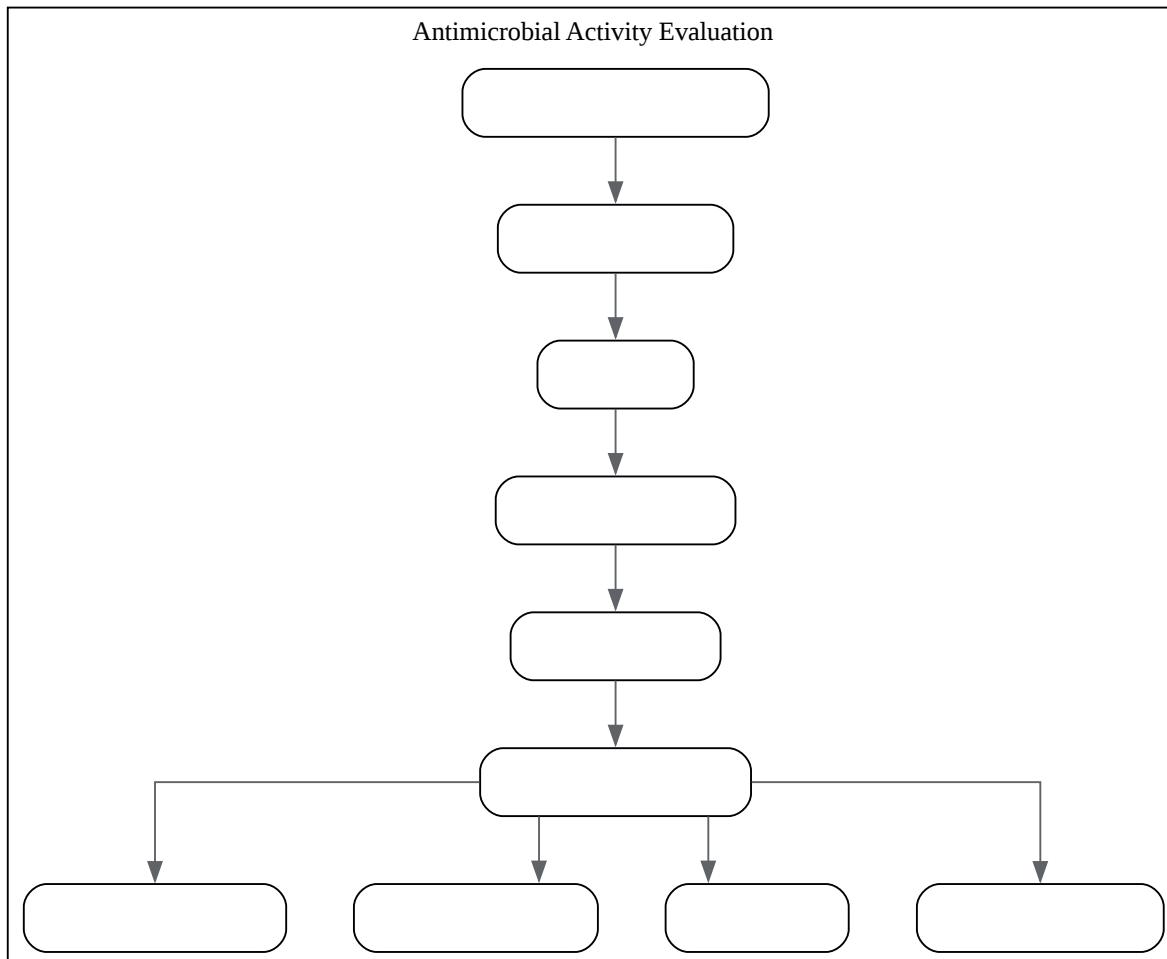
Assessing Cidal Activity: MBC/MFC Determination

Following MIC determination, the MBC or MFC can be determined to assess whether the compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).

Experimental Protocol: MBC/MFC Determination

- Subculturing: Take an aliquot from the wells of the MIC plate that show no visible growth.
- Plating: Spread the aliquot onto an agar plate that does not contain the test compound.
- Incubation: Incubate the agar plates.
- MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Exploring the Mechanism of Antimicrobial Action


Understanding how a compound kills or inhibits the growth of microorganisms is crucial for its development as a therapeutic agent. Potential mechanisms to investigate for dihydroxypyrimidine derivatives include:

- Cell Membrane Disruption: Assays that measure the leakage of intracellular components (e.g., electrolytes, proteins) can indicate damage to the cell membrane.[\[10\]](#)
- Inhibition of Key Enzymes: If a specific microbial enzyme is a suspected target, enzyme inhibition assays can be performed.
- Molecular Docking Studies: Computational methods can be used to predict the binding interactions between the dihydroxypyrimidine derivatives and potential microbial targets.[\[24\]](#)

Comparative Data Summary: Antimicrobial Activity

Compound	Microorganism	MIC (μ g/mL)	MBC (μ g/mL)
DHP-X	Staphylococcus aureus	32[4]	64
DHP-Y	Escherichia coli	32[4]	128
DHP-Z	Candida albicans	32[4]	64
Ciprofloxacin (Control)	E. coli	0.015	0.03
Fluconazole (Control)	C. albicans	0.5	1

Visualizing the Antimicrobial Evaluation Process

[Click to download full resolution via product page](#)

Caption: Process for antimicrobial activity evaluation.

Conclusion

The systematic evaluation of substituted dihydroxypyrimidines is a critical step in unlocking their therapeutic potential. This guide has provided a comprehensive framework for assessing their anticancer, antiviral, and antimicrobial activities. By employing a logical progression of assays, from initial screening to detailed mechanistic studies, researchers can effectively identify and characterize promising lead compounds for further development. The integration of robust experimental protocols, careful data analysis, and a clear understanding of the underlying biological principles will be paramount to the successful translation of these versatile molecules into novel therapeutics.

References

- Antineoplastic Agents / pharmacology; Biological Assay / methods*; Cell Line, Tumor; Cell Proliferation / drug effects; Drug Screening Assays, Antitumor; Humans; Tumor Cells, Cultured.
- Balouiri, M., Sadiki, M., & Ibsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. *Journal of Pharmaceutical Analysis*, 6(2), 71-79.
- Behrens, S., Tomei, L., & De Francesco, R. (2009). Mechanism of hepatitis C virus RNA polymerase inhibition with dihydroxypyrimidines. *Journal of virology*, 83(15), 7539-7548.
- Valeriote, F. A., Corbett, T. H., & LoRusso, P. M. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. *Oncotarget*, 9(50), 29405.
- Fassihi, A., Abedi, D., Saghiae, L., Sabet, R., & Fazeli, H. (2012). Antimicrobial evaluation of some novel derivatives of 3, 4-dihydropyrimidine-2 (1H)-one. *Iranian journal of pharmaceutical research: IJPR*, 11(3), 839.
- Viro-Diagnostics Inc. (n.d.). Antiviral Drug Screening. *Virology Research Services*.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4,6-Dihydroxypyrimidine (CAS 1193-24-4).
- Westh, H., Zlosnik, J. E., & Larsen, A. R. (2004). Assessment and evaluation of methods used for antimicrobial activity assay. *The Journal of antimicrobial chemotherapy*, 54(2), 341-345.
- Unnati, S., & Bhavesh, V. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. *GSC Biological and Pharmaceutical Sciences*, 20(3), 209-221.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. *Journal of antimicrobial Chemotherapy*, 48(suppl_1), 5-16.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Noah, D. L., & Krug, R. M. (2005). Cell-based assays to identify inhibitors of viral disease.

- O'Donnell, G., & Meaney, S. (2020). Current landscape of methods to evaluate antimicrobial activity of natural extracts. a review. *Molecules*, 25(16), 3586.
- SlideShare. (2015, October 28). Anti- Tumor assay / Screening of Anticancer Drugs.
- Tai, C. J., Li, C. L., Tai, C. J., Wang, C. K., & Lin, L. T. (2015). Early viral entry assays for the identification and evaluation of antiviral compounds. *Journal of visualized experiments: JoVE*, (101), e53124.
- Wang, J. Y., Lin, C. J., Liu, C. H., & Lin, L. T. (2019). Use of viral entry assays and molecular docking analysis for the identification of antiviral candidates against coxsackievirus A16. *Journal of visualized experiments: JoVE*, (149), e59920.
- Wang, B. L., Fan, Z. J., Liu, Y. H., Lu, Y. W., Wang, C. L., Zhang, J., ... & Yang, S. (2020). Synthesis, activity evaluation, and putative mode of action of 4, 6-dihydroxypyrimidine hydrazones as antimicrobial agents against fungi, bacteria, and cyanobacteria. *Journal of agricultural and food chemistry*, 68(47), 13541-13551.
- van der Vries, E., Stittelaar, K. J., van Amerongen, G., de Waal, L., de Haan, C. A., Koopmans, M. P., ... & van Gorp, E. C. (2021). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. *Antimicrobial agents and chemotherapy*, 65(12), e01138-21.
- Patel, S., & Patel, D. (2014). Antimicrobial screening of dihydropyrimidine derivatives. *World Journal of Pharmacy and Pharmaceutical Sciences*, 3(7), 1335-1343.
- Wang, X., Wang, Z., Li, Y., Wang, C., Li, F., & Liu, J. (2020). Evaluation of the anticancer activity and mechanism studies of glycyrrhetic acid derivatives toward HeLa cells. *Molecules*, 25(11), 2530.
- ResearchGate. (n.d.).
- Kumar, K. S., Ganguly, S., Veerasamy, R., & De Clercq, E. (2011). Design, synthesis and biological activity of substituted dihydropyrimidine-2-(1H)-thiones. *Der Pharma Chemica*, 3(6), 462-473.
- Abdel-Ghani, N. T., & El-Sayed, R. (2014). Synthesis and antimicrobial evaluation of some new dihydropyrimidine derivatives. *Der Pharma Chemica*, 6(5), 324-332.
- El-Gaby, M. S. A. (2001).
- Liu, Y., Zhang, H., Xu, L., Ma, L., & Zhang, J. (2017). Synthesis, characterization, and anticancer activities evaluation of compounds derived from 3, 4-dihydropyrimidin-2 (1H)-one. *Molecules*, 22(10), 1642.
- Al-Abdullah, E. S., Asiri, A. M., Al-Amro, A. A., & El-Gazzar, A. R. (2022).
- Marcialis, M. A., La Colla, P., & Loddo, R. (1973). 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. *Journal of medicinal chemistry*, 16(6), 673-677.
- Hurst, D. T., McOmie, J. F. W., & Searle, J. B. (1965). 1311. Pyrimidines. Part XIV. Synthesis of 2, 5-dihydroxypyrimidine. *Journal of the Chemical Society (Resumed)*, 7116-7118.

- Ostrovskii, M. A., & Mel'nikova, N. B. (2021).
- Hull, R. (1951). 235. The chemistry of pyrimidines. Part I. The synthesis of 4: 6-dihydroxypyrimidine and its conversion into 4: 6-dichloro-and 2: 4: 6-trichloro-pyrimidine. *Journal of the Chemical Society (Resumed)*, 2214-2216.
- Kumar, S., & Sharma, P. K. (2013). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. *Current drug discovery technologies*, 10(2), 126-143.
- Głowacka, E. D., & Wujec, M. (2021). Pyrimidine Derivatives as Anticancer Agents. *Encyclopedia*, 1(2), 346-358.
- Wujec, M., & Głowacka, E. (2021). Novel pyrimidine derivatives as potential anticancer agents: Synthesis, biological evaluation and molecular docking study. *Molecules*, 26(8), 2125.
- Singh, K., & Arora, D. (2013). Green synthesis of pyrimidine derivative. *International Journal of Pharmaceutical Sciences and Research*, 4(11), 4339.
- Chung, D. H., Golden, J. E., & Cichewicz, R. H. (2016). Discovery of a broad-spectrum antiviral compound that inhibits pyrimidine biosynthesis and establishes a type 1 interferon-independent antiviral state. *Antimicrobial agents and chemotherapy*, 60(11), 6485-6495.
- Pyrimidine derivatives are significant because they constitute key components of essential biomolecules, including nucleic acids and vitamins, and they possess diverse biological activities that make them vital in drug design and development.
- ResearchGate. (n.d.). Antiviral activity of compounds 6 and 15 against medically relevant flaviviruses.
- Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review. (2020). *Semantic Scholar*.
- Khan, I., Ibrar, A., Abbas, N., & Farooq, M. (2019). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivatives. *Pakistan journal of pharmaceutical sciences*, 32(5).
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2022).
- Wang, L., Wang, S., & Li, D. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. *Frontiers in pharmacology*, 13, 1002591.
- Minakawa, N., Sasabuchi, Y., & Matsuda, A. (1997). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. *Journal of medicinal chemistry*, 40(13), 2049-2056.
- Sharma, P., & Kumar, A. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. *International Journal for Research in Applied Science and Engineering Technology*, 10(5), 3349-3356.
- da Silva, G. M., & de Souza, M. C. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. *Mini reviews in medicinal chemistry*, 18(1), 3-15.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. bu.edu.eg [bu.edu.eg]
- 2. Biological activities of synthetic pyrimidine derivatives [\[wisdomlib.org\]](http://wisdomlib.org)
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 5. Antimicrobial screening of dihydropyrimidine derivatives. [\[wisdomlib.org\]](http://wisdomlib.org)
- 6. researchgate.net [researchgate.net]
- 7. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mechanism of hepatitis C virus RNA polymerase inhibition with dihydroxypyrimidines - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 10. pubs.acs.org [pubs.acs.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. ijrpr.com [ijrpr.com]
- 13. Bioassays for anticancer activities - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 14. mdpi.com [mdpi.com]
- 15. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 16. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 17. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)

- 18. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. sphinxsai.com [sphinxsai.com]
- 23. derpharmacemica.com [derpharmacemica.com]
- 24. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]
- To cite this document: BenchChem. [A Researcher's Guide to Evaluating the Biological Activity of Substituted Dihydroxypyrimidines]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7761411#evaluating-the-biological-activity-of-substituted-dihydroxypyrimidines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com